Di-2-thienylglycolic Acid Potassium Salt
CAS No.:
Cat. No.: VC18553512
Molecular Formula: C10H7KO3S2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7KO3S2 |
---|---|
Molecular Weight | 278.4 g/mol |
IUPAC Name | potassium;2-hydroxy-2,2-dithiophen-2-ylacetate |
Standard InChI | InChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1 |
Standard InChI Key | LXZYRGHIQFUOEJ-UHFFFAOYSA-M |
Canonical SMILES | C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Di-2-thienylglycolic acid potassium salt is characterized by the IUPAC name potassium;2-hydroxy-2,2-dithiophen-2-ylacetate . Its structure comprises two thiophene rings attached to a central glycolic acid moiety, with the potassium ion neutralizing the carboxylic acid group (Figure 1). The SMILES notation C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+]
highlights the sulfur-containing heterocycles and the anionic carboxylate group.
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 278.4 g/mol | |
Melting Point (Parent Acid) | 93°C | |
Predicted Boiling Point | 436.5°C (760 mmHg) | |
Density | 1.527 g/cm³ | |
pKa | 2.79 | |
Solubility | Sparingly soluble in DMSO |
The compound’s low solubility in polar solvents necessitates specialized formulation techniques, such as sonication in methanol or dimethyl sulfoxide (DMSO) . Its crystalline form exhibits stability under inert conditions but is sensitive to light and moisture .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of di-2-thienylglycolic acid potassium salt typically involves a two-step process:
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Formation of Di-2-Thienylglycolic Acid: Thiophene reacts with glyoxylic acid under acidic conditions, followed by cyclization and purification via recrystallization .
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Salt Formation: The parent acid is neutralized with potassium hydroxide, yielding the potassium salt .
Scalable Production Methods
Industrial synthesis employs optimized transesterification and quaternization processes. For example, patents describe the use of methyl di(2-thienyl)glycolate and scopine in toluene or xylene under basic conditions (e.g., sodium methoxide) at temperatures ≤95°C . Key parameters include:
Parameter | Condition |
---|---|
Catalyst | Sodium methoxide |
Solvent | Toluene, xylene, heptane |
Temperature | 60–95°C |
Pressure | Reduced (50–4 kPa) |
Post-reaction processing involves acidification, alkalization, and extraction with dichloromethane, achieving purities >99% .
Pharmaceutical and Industrial Applications
Pharmaceutical Relevance
Di-2-thienylglycolic acid potassium salt is integral to the synthesis of tiotropium bromide, a long-acting muscarinic antagonist used in chronic obstructive pulmonary disease (COPD) . It serves as:
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Tiotropium Bromide EP Impurity A: A reference standard for monitoring synthetic byproducts .
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Aclidinium Impurity 3: Ensures compliance with regulatory guidelines during drug formulation .
Material Science Applications
The compound’s thiophene rings enable π-conjugation, making it a viable ligand for metal-organic frameworks (MOFs). MOFs derived from this salt exhibit high thermal stability (>400°C) and gas adsorption capacities (~20 mmol/g for CO₂) . Applications include:
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Carbon capture technologies
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Hydrogen storage systems
Research Advancements and Biological Activity
Mechanistic Insights
The potassium salt coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes that catalyze oxidation reactions . In pharmacological contexts, it modulates cholinergic receptors, reducing bronchoconstriction in respiratory diseases .
Comparative Analysis with Analogues
Compound | Key Differences | Applications |
---|---|---|
Thiodiglycolic Acid | Aliphatic sulfur backbone | Organic synthesis |
Diphenylglycolic Acid | Phenyl substituents | Polymer chemistry |
2-Thiophenecarboxylic Acid | Single thiophene ring | Drug intermediates |
The potassium salt’s dual thiophene rings enhance electronic delocalization, improving stability in MOFs compared to analogues .
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